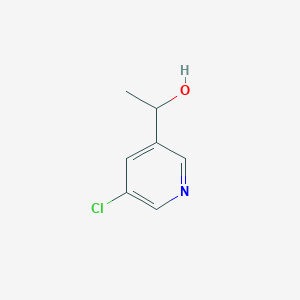

1-(5-Chloropyridin-3-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Chloropyridin-3-yl)ethanol is an organic compound that belongs to the class of chloropyridines This compound features a pyridine ring substituted with a chlorine atom at the 5-position and an ethanol group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(5-Chloropyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-chloropyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Chloropyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(5-chloropyridin-3-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Substitution: Amines, thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

Oxidation: 1-(5-Chloropyridin-3-yl)ethanone

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of 1-(5-Chloropyridin-3-yl)ethanol as a precursor for antiviral agents targeting SARS-CoV-2. Research indicated that derivatives of 5-chloropyridinyl compounds exhibit inhibitory effects on the chymotrypsin-like protease (3CLpro) of SARS-CoV-2, which is crucial for viral replication. For instance, one study reported that specific derivatives demonstrated IC50 values in the nanomolar range, indicating strong antiviral activity .

Beta-Adrenergic Receptor Agonists

Compounds structurally related to this compound have been investigated as beta-3 adrenergic receptor agonists. These compounds show promise in treating metabolic disorders such as obesity and diabetes by promoting lipolysis and improving glucose metabolism .

Insecticides

The compound has been explored in the development of new insecticides. For example, derivatives containing the chloropyridine moiety have been shown to possess insecticidal properties against various pests, including Heliothis virescens. The mechanism involves bioactivation through cleavage of specific substituents, leading to enhanced efficacy against target insects .

Data Tables

Case Study 1: Antiviral Efficacy

A study focused on synthesizing various esters derived from this compound showed that specific modifications could enhance antiviral activity against SARS-CoV-2. The research employed structure-activity relationship (SAR) studies to identify potent inhibitors, leading to candidates entering preclinical trials.

Case Study 2: Insecticidal Properties

Another investigation into the insecticidal properties of chloropyridine derivatives revealed that certain formulations exhibited high levels of toxicity against agricultural pests. This study involved field trials demonstrating effective pest control with minimal environmental impact.

Mecanismo De Acción

The mechanism of action of 1-(5-Chloropyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-Chloropyridin-5-yl)ethanol: Similar structure but with different substitution pattern on the pyridine ring.

1-(5-Bromopyridin-3-yl)ethanol: Bromine atom instead of chlorine, which may result in different reactivity and properties.

1-(5-Chloropyridin-3-yl)propanol: Similar structure but with a propanol group instead of ethanol.

Uniqueness

1-(5-Chloropyridin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethanol group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Actividad Biológica

1-(5-Chloropyridin-3-yl)ethanol is an organic compound characterized by a pyridine ring with a chlorine substituent and an ethanol group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C7H8ClN

- Molecular Weight : 145.60 g/mol

- InChI Key : XEEHTMHSKNSCIW-UHFFFAOYSA-N

The structure of the compound can influence its biological activity significantly due to the presence of the chlorine atom and the hydroxyl group.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study investigating its efficacy against various bacterial strains found that it demonstrates significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory capabilities. A case study highlighted its ability to inhibit pro-inflammatory cytokines in vitro. The results showed a reduction in interleukin (IL)-6 and tumor necrosis factor (TNF)-α levels when cells were treated with this compound.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 200 | 100 |

This reduction indicates that the compound may modulate inflammatory responses, making it a candidate for further research in conditions characterized by inflammation .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may inhibit enzymes involved in inflammatory pathways or disrupt bacterial cell wall synthesis. However, detailed mechanisms are still under investigation.

Case Studies and Research Findings

A series of studies have explored the potential applications of this compound:

- Antimicrobial Efficacy : A comparative study analyzed several chlorinated pyridine derivatives, concluding that this compound exhibited superior antimicrobial activity compared to its analogs .

- Inflammation Models : In vivo models demonstrated that treatment with this compound resulted in decreased paw edema in rats, indicating its effectiveness in reducing inflammation .

Propiedades

IUPAC Name |

1-(5-chloropyridin-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEHTMHSKNSCIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.